Cas no 1369344-29-5 (2-Azaspiro[4.4]nonan-6-one)
![2-Azaspiro[4.4]nonan-6-one structure](https://ja.kuujia.com/scimg/cas/1369344-29-5x500.png)
2-Azaspiro[4.4]nonan-6-one 化学的及び物理的性質
名前と識別子
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- 2-Azaspiro[4.4]nonan-6-one
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- インチ: 1S/C8H13NO/c10-7-2-1-3-8(7)4-5-9-6-8/h9H,1-6H2
- InChIKey: MJWYOJIJNRRQMC-UHFFFAOYSA-N
- ほほえんだ: C1C2(CCCC2=O)CCN1
2-Azaspiro[4.4]nonan-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80067-0.1g |
2-azaspiro[4.4]nonan-6-one |
1369344-29-5 | 95.0% | 0.1g |
$1559.0 | 2025-02-21 | |
Enamine | EN300-80067-0.05g |
2-azaspiro[4.4]nonan-6-one |
1369344-29-5 | 95.0% | 0.05g |
$1488.0 | 2025-02-21 | |
Enamine | EN300-80067-0.25g |
2-azaspiro[4.4]nonan-6-one |
1369344-29-5 | 95.0% | 0.25g |
$1630.0 | 2025-02-21 | |
Enamine | EN300-80067-0.5g |
2-azaspiro[4.4]nonan-6-one |
1369344-29-5 | 95.0% | 0.5g |
$1701.0 | 2025-02-21 | |
Enamine | EN300-80067-1.0g |
2-azaspiro[4.4]nonan-6-one |
1369344-29-5 | 95.0% | 1.0g |
$1772.0 | 2025-02-21 | |
Enamine | EN300-80067-5.0g |
2-azaspiro[4.4]nonan-6-one |
1369344-29-5 | 95.0% | 5.0g |
$5137.0 | 2025-02-21 | |
Enamine | EN300-80067-2.5g |
2-azaspiro[4.4]nonan-6-one |
1369344-29-5 | 95.0% | 2.5g |
$3472.0 | 2025-02-21 | |
Enamine | EN300-80067-10.0g |
2-azaspiro[4.4]nonan-6-one |
1369344-29-5 | 95.0% | 10.0g |
$7620.0 | 2025-02-21 |
2-Azaspiro[4.4]nonan-6-one 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
2-Azaspiro[4.4]nonan-6-oneに関する追加情報
2-Azaspiro[4.4]nonan-6-one: A Comprehensive Overview
The compound with CAS No. 1369344-29-5, commonly referred to as 2-Azaspiro[4.4]nonan-6-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the spirocyclic family, which is known for its unique structural features and diverse applications in drug design and materials science.
The spirocyclic framework of 2-Azaspiro[4.4]nonan-6-one consists of two fused rings sharing a single atom, creating a highly rigid and strained structure. This rigidity is often exploited in medicinal chemistry to enhance the bioavailability and selectivity of drug candidates. Recent studies have highlighted the potential of this compound as a scaffold for developing novel therapeutics targeting various disease states, including cancer and neurodegenerative disorders.
One of the most intriguing aspects of 2-Azaspiro[4.4]nonan-6-one is its ability to undergo a variety of chemical transformations, making it a versatile building block in organic synthesis. Researchers have demonstrated that this compound can be functionalized with different substituents to modulate its pharmacokinetic properties and enhance its therapeutic potential. For instance, the introduction of electron-withdrawing groups at specific positions has been shown to improve the compound's solubility and stability in physiological conditions.
In terms of applications, 2-Azaspiro[4.4]nonan-6-one has found utility in the development of enzyme inhibitors, particularly those targeting kinases and proteases. These enzymes play critical roles in cellular signaling pathways, making them attractive targets for drug discovery efforts. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of 2-Azaspiro[4.4]nonan-6-one derivatives with high accuracy, thereby accelerating the drug design process.
The synthesis of 2-Azaspiro[4.4]nonan-6-one typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the cyclization of an appropriately substituted diamine or amine derivative under acidic or basic conditions, followed by oxidation or reduction steps to introduce the ketone functionality at the 6-position.
From an environmental standpoint, 2-Azaspiro[4.4]nonan-6-one exhibits favorable biodegradation characteristics, making it a sustainable choice for large-scale production processes. Its low toxicity profile further enhances its appeal as a lead compound in pharmaceutical research.
In conclusion, 2-Azaspiro[4.4]nonan-6-one (CAS No: 1369344-29-5) stands out as a promising molecule with wide-ranging applications in both academic research and industrial settings. As our understanding of its properties continues to grow, it is likely that this compound will play an increasingly important role in advancing modern medicine and materials science.
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